(3,5-Di-t-butyl-2-N-propyloxyphenyl)magnesium bromide
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Overview
Description
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-n-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the bromobenzene to the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF is commonly used.
Catalysts: Sometimes, transition metal catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Serves as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include:
Electrophilic Centers: Other electrophilic functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
tert-Butylmagnesium Chloride: Similar in reactivity but with different substituents.
Uniqueness
(3,5-di-tert-butyl-2-n-propyloxyphenyl)magnesium bromide is unique due to its bulky tert-butyl groups, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity and selectivity compared to other Grignard reagents.
Properties
Molecular Formula |
C17H27BrMgO |
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Molecular Weight |
351.6 g/mol |
IUPAC Name |
magnesium;2,4-ditert-butyl-1-propoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-8-11-18-15-10-9-13(16(2,3)4)12-14(15)17(5,6)7;;/h9,12H,8,11H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
KYOKWWPHGYDQLK-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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